Product packaging for MAGE-1 (278-286)(Cat. No.:)

MAGE-1 (278-286)

Cat. No.: B1575081
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing MAGE-A1 as a Specific CTA

MAGE-A1 (also known as MAGE-1) is one of the most well-characterized CTAs within the MAGE family. biosynth.com The MAGE-A1 protein is an intracellular, mostly cytosolic protein. bpsbioscience.com Within the cell, it undergoes degradation by the proteasome, a process that generates smaller peptide fragments. vulcanchem.com One such fragment is the specific nonapeptide MAGE-1 (278-286), with the amino acid sequence KVLEYVIKV. bpsbioscience.comnih.gov This peptide can then be presented on the surface of cancer cells by MHC class I molecules, specifically the HLA-A*02:01 allele, making the tumor cell a target for recognition and elimination by cytotoxic T cells. biosynth.comsb-peptide.comresearchgate.net

Table 2: Key Properties of MAGE-1 (278-286)
PropertyDetails
Full Protein NameMelanoma-associated antigen 1 (MAGE-A1) bpsbioscience.combiosynth.com
Peptide SequenceH-KVLEYVIKV-OH nih.govjpt.com
Amino Acid Position278-286 of the MAGE-A1 protein bpsbioscience.comnih.govjpt.com
Molecular WeightApproximately 1090 g/mol biosynth.comsb-peptide.com
Biological FunctionImmunogenic epitope that stimulates MAGE-A1-specific CD8+ T cells bpsbioscience.comvulcanchem.com
Cellular PresentationPresented on the cell surface by MHC Class I molecules (specifically HLA-A*02) biosynth.comvulcanchem.com

The expression of the MAGE-A1 gene is tightly regulated. In healthy individuals, its expression is silent in all normal tissues except for male germline cells and placental trophoblasts. bpsbioscience.comnih.gov However, the gene becomes activated in a wide variety of cancers, a phenomenon that makes MAGE-A1 a key tumor-associated antigen. google.com High levels of MAGE-A1 expression are found in numerous malignancies, and its presence often correlates with a poor prognosis. bpsbioscience.combiosynth.com

Table 3: Documented Expression of MAGE-A1 in Various Malignancies
Cancer TypeReference
Melanoma bpsbioscience.comsb-peptide.com
Lung Adenocarcinoma sb-peptide.com
Breast Carcinoma bpsbioscience.combiosynth.comsb-peptide.comresearchgate.net
Hepatocellular Carcinoma dovepress.comnih.gov
Bladder Cancer biosynth.com
Thyroid Cancer biosynth.com
Colon Cancer biosynth.com
Stomach Cancer biosynth.com
Brain Cancer bpsbioscience.com

Beyond its role as a source of tumor antigens, the MAGE-A1 protein is implicated in promoting cancer development and progression. bpsbioscience.comsb-peptide.com Research suggests that MAGE-A1 contributes to malignant behaviors in cancer cells. sb-peptide.com Its expression is associated with increased cell survival, enhanced cell motility, and the development of resistance to chemotherapy. bpsbioscience.com Studies in lung adenocarcinoma have shown that MAGE-A1 plays a role in the malignant characteristics of the disease, further validating it as a therapeutic target. sb-peptide.com

Properties

sequence

KVLEYVIKV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 1 (278-286); MAGE-1 (278-286)

Origin of Product

United States

Identification and Biochemical Characterization of Mage 1 278 286 As a T Cell Epitope

Discovery of MAGE-1 (278-286)

The identification of MAGE-1 (278-286) was the result of a multi-faceted approach that combined predictive algorithms with advanced analytical techniques to isolate and confirm its presence on tumor cells.

Initial Identification Approaches: Peptide Prediction and Elution from Tumor Cells

The journey to pinpointing MAGE-1 (278-286) as a T-cell epitope began with computational predictions. Researchers utilized algorithms that scan the amino acid sequence of the MAGE-A1 protein for segments with the potential to bind to Major Histocompatibility Complex (MHC) class I molecules, a prerequisite for recognition by cytotoxic T lymphocytes (CTLs). nih.govnih.gov One such approach, termed "Predict-Calibrate-Detect," combined epitope prediction with subsequent experimental verification. researchgate.netnih.govaacrjournals.org

Following these in silico predictions, the next critical step was to ascertain if this peptide was naturally processed and presented by tumor cells. This was achieved by a technique known as peptide elution. In this process, MHC molecules are purified from the surface of cancer cells, and the bound peptides are then gently detached or "eluted." researchgate.net In a key study, peptides were eluted from the human breast carcinoma cell line KS24.22 after treatment with interferon-gamma (IFN-γ), which is known to enhance antigen presentation. researchgate.netnih.govaacrjournals.org The eluted mixture of peptides was then subjected to high-performance liquid chromatography (HPLC) to separate the individual peptide components. researchgate.netnih.govaacrjournals.orgresearchgate.net

Mass Spectrometry-Based Confirmation of Natural Presentation

The definitive confirmation of MAGE-1 (278-286) as a naturally presented epitope came from the powerful analytical technique of mass spectrometry. nih.govresearchgate.net After separation by HPLC, the fractions corresponding to the predicted MAGE-1 peptide were analyzed. researchgate.netaacrjournals.orgresearchgate.net

Researchers observed a peak in the mass chromatogram at the same retention time as a synthetic version of the MAGE-1 (278-286) peptide, providing strong evidence of its presence in the mixture eluted from the tumor cells. researchgate.netresearchgate.net To be certain of its identity, tandem mass spectrometry (MS/MS) was employed. This technique involves isolating the peptide of interest and fragmenting it to determine its precise amino acid sequence. The fragmentation pattern of the naturally eluted peptide perfectly matched that of the synthetic MAGE-1 (278-286) peptide, confirming its sequence as KVLEYVIKV. researchgate.net Through this meticulous process, it was estimated that approximately 18 copies of the MAGE-1 (278-286) peptide were presented per cell on the HLA-A*0201 molecules of the KS24.22 breast carcinoma cell line. researchgate.netnih.govaacrjournals.org

Sequence and Structural Features

The specific sequence and structure of the MAGE-1 (278-286) peptide are fundamental to its function as a T-cell epitope, dictating its interaction with both MHC molecules and T-cell receptors.

Primary Amino Acid Sequence (KVLEYVIKV)

The MAGE-1 (278-286) peptide is a nonapeptide, meaning it is composed of nine amino acids. Its primary sequence is Lysine-Valine-Leucine-Glutamic acid-Y-Valine-Isoleucine-Lysine-Valine, abbreviated as KVLEYVIKV. bpsbioscience.comjpt.comsb-peptide.com This specific sequence is derived from amino acid positions 278 to 286 of the full-length MAGE-A1 protein. bpsbioscience.comjpt.comvulcanchem.com

PropertyDetails
Full Name MAGE-1 (278-286)
Amino Acid Sequence KVLEYVIKV
Source Protein Melanoma-associated antigen 1 (MAGE-A1)
Position in Protein Amino acids 278-286
Molecular Weight Approximately 1090.36 g/mol
MHC Restriction HLA-A*02:01

Significance of Residues for Major Histocompatibility Complex (MHC) Binding and T-Cell Receptor (TCR) Interaction

The ability of the KVLEYVIKV peptide to elicit an immune response is critically dependent on the specific roles of its amino acid residues in binding to the MHC molecule and being recognized by a T-cell receptor (TCR). bpsbioscience.comnih.gov The interaction between the peptide and the MHC class I molecule, in this case, HLA-A*02:01, is stabilized by "anchor" residues within the peptide sequence. sb-peptide.com These residues fit into specific pockets within the peptide-binding groove of the MHC molecule.

While the primary function of certain residues is to anchor the peptide to the MHC, other residues are exposed and available for interaction with the TCR of a cytotoxic T lymphocyte. bpsbioscience.com This TCR recognition is what ultimately determines the specificity of the immune response. nih.gov The unique conformation of the peptide-MHC complex, dictated by the KVLEYVIKV sequence, is what is specifically recognized by the TCR, leading to the activation of the T-cell and the subsequent killing of the tumor cell presenting this epitope. bpsbioscience.combpsbioscience.com Studies have shown that the MAGE-1 (278-286) peptide presented by HLA-A*02:01 is recognized by specific human CTL clones. nih.gov

Molecular Basis of Mage 1 278 286 Antigen Presentation and Recognition

Antigen Processing Pathways Generating MAGE-1 (278-286)

The generation of the MAGE-1 (278-286) epitope for T-cell recognition follows the classical MHC class I antigen processing pathway, beginning with the degradation of the parent MAGE-A1 protein.

Role of the Proteasome and Immunoproteasome in Peptide Generation

The initial step in producing the MAGE-1 (278-286) peptide is the degradation of the full-length MAGE-A1 protein by the proteasome, a large multi-catalytic protease complex within the cytosol. bpsbioscience.comjustia.com The processing of the MAGE-1 antigen is critically dependent on the proteasome, a fact confirmed by the abolition of its presentation after treatment with the proteasome inhibitor lactacystin.

Research indicates that the MAGE-1 (278-286) epitope is efficiently generated by both the standard proteasome, typically present in tumor cells, and the immunoproteasome. researchgate.net The immunoproteasome is a specialized form of the proteasome induced by cytokines like interferon-gamma (IFN-γ). nih.gov This dual processing is significant, as cytotoxic T lymphocytes (CTLs) can effectively kill HLA-A2 tumor cells that express MAGE-1, regardless of whether the cells have been treated with IFN-γ. researchgate.net This suggests that the epitope can be presented at various stages of an anti-tumor immune response, both before and after IFN-γ is released at the tumor site.

Cleavage prediction algorithms support these experimental findings, indicating that proteasomes are likely to perform a cleavage after the valine residue at position 286, which is the correct C-terminal anchor for the final 9-mer epitope.

Contribution of Other Cytosolic Peptidases in MAGE-1 (278-286) Production

Following proteasomal degradation, peptide precursors that are longer than the optimal 8-10 amino acids required for MHC class I binding may undergo further trimming. This trimming can occur in the cytosol by various aminopeptidases, such as Tripeptidyl peptidase II (TPP2), Leucine Aminopeptidase (B13392206) (LAP), and others reactome.org.

However, the major site for the final trimming of N-terminally extended precursors is the endoplasmic reticulum (ER). mdpi.comnih.gov Peptidases within the ER, specifically ER aminopeptidase 1 (ERAP1) and ERAP2, play a crucial role in tailoring the peptide to the precise length for stable MHC class I binding. nih.govmdpi.comnih.gov These enzymes are specialized to trim longer precursors, often sparing peptides that have already achieved the optimal 8-9 residue length. nih.govpnas.org For the MAGE-1 (278-286) epitope, it is likely that N-terminally extended precursors generated by the proteasome are trimmed to the final KVLEYVIKV sequence by these ER-resident aminopeptidases after being transported into the ER. nih.gov The expression and activity of ERAP1 and ERAP2 are also upregulated by IFN-γ, further enhancing the antigen processing pathway during an immune response. mdpi.comoncohemakey.com

Transport of MAGE-1 (278-286) Precursors via Transporter Associated with Antigen Processing (TAP)

Once generated, peptide fragments are transported from the cytosol into the endoplasmic reticulum, a step mediated by the Transporter Associated with Antigen Processing (TAP). wikipedia.orgpnas.orgfrontiersin.org The TAP complex is a heterodimer of TAP1 and TAP2 proteins that forms a channel in the ER membrane. wikipedia.orgnih.gov

Studies have shown that while many minimal melanoma epitopes (8-10 amino acids) are surprisingly poor substrates for TAP, their longer, N-terminally extended precursors are transported with significantly higher efficiency. nih.gov This is the case for epitopes from the MAGE-1 antigen. nih.gov The optimal substrates for TAP are typically peptides between 8 and 16 residues long. wikipedia.org Therefore, the MAGE-1 (278-286) epitope is most likely transported into the ER as a longer precursor peptide. nih.gov This precursor is then trimmed to its final 9-mer length by ER-resident aminopeptidases, as described in the previous section. nih.govbmj.com The mandatory role of this transporter is highlighted by studies showing that melanoma cell lines expressing MAGE-1 consistently express both TAP1 and TAP2. nih.gov

MHC Class I Binding and Stability

Inside the ER, the processed peptide must bind to an MHC class I molecule to be presented on the cell surface. The specificity of this interaction and the stability of the resulting complex are critical for a successful immune response.

Allele-Specific Binding to HLA-A*02:01

The MAGE-1 (278-286) peptide, with the amino acid sequence KVLEYVIKV, is presented by the specific MHC class I allele HLA-A*02:01. researchgate.netbiosynth.com This was definitively identified using a "Predict-Calibrate-Detect" strategy that combined computational epitope prediction with mass spectrometry analysis of peptides eluted from the surface of a human breast carcinoma cell line. This research estimated a presentation of approximately 18 copies of the peptide per cell.

The HLA-A02 allele is highly prevalent across major ethnic populations, making the MAGE-1 (278-286) epitope a broadly applicable target for cancer immunotherapies. biosynth.com The interaction is highly specific, and cytotoxic T cells recognize the KVLEYVIKV peptide only when it is presented by the HLA-A02:01 molecule.

Table 1: Characteristics of MAGE-1 (278-286) Peptide

Characteristic Detail Source(s)
Sequence KVLEYVIKV bpsbioscience.comresearchgate.net
Parent Protein Melanoma-associated antigen 1 (MAGE-A1) bpsbioscience.com
Amino Acid Position 278-286 bpsbioscience.com
MHC Restriction HLA-A*02:01 researchgate.netbiosynth.com

| Molecular Weight | ~1090.36 g/mol | |

Determinants of Peptide-MHC Complex Stability and Longevity

The stability of the peptide-MHC (pMHC) complex is a crucial factor that dictates the immunogenicity of an epitope. A stable complex must persist on the cell surface long enough to be encountered and recognized by a specific circulating T-cell. bmj.com Complexes with low stability may dissociate before they can trigger an effective immune response.

The stability of the MAGE-1 (278-286)/HLA-A02:01 complex is implicitly demonstrated by its ability to elicit potent and specific CTL responses. researchgate.net Key determinants of this stability include the strong anchor residues within the peptide sequence that fit snugly into the binding pockets of the HLA-A02:01 groove. The final choice of peptides presented on the cell surface is the result of a quality control process within the ER, mediated by molecules like tapasin and TAPBPR, which favors the formation of highly stable pMHC complexes. bmj.com While specific half-life measurements for the MAGE-1 (278-286) complex are not widely reported, its established role as a naturally processed and presented tumor antigen confirms it forms a sufficiently stable and long-lived complex to be an effective target for the immune system. bmj.comgoogle.com

Table 2: Key Molecules in MAGE-1 (278-286) Presentation Pathway

Molecule Function in Pathway Source(s)
Proteasome Initial degradation of MAGE-A1 protein into peptide fragments. bpsbioscience.com
Immunoproteasome Alternative proteasome form, also generates MAGE-1 precursors. researchgate.net
ERAP1/ERAP2 Aminopeptidases in the ER that trim N-extended precursors to the final 9-mer epitope. nih.govmdpi.com
TAP1/TAP2 Transports peptide precursors from the cytosol into the endoplasmic reticulum. nih.govwikipedia.orgnih.gov
HLA-A*02:01 MHC class I allele that binds and presents the MAGE-1 (278-286) peptide. researchgate.netbiosynth.com

| Tapasin | Part of the peptide-loading complex, aids in peptide selection and stable pMHC formation. | bmj.com |

Structural Analysis of MAGE-1 (278-286)/HLA-A*02:01 Complex

The presentation of the MAGE-1 (278-286) peptide to cytotoxic T lymphocytes (CTLs) is mediated by the Major Histocompatibility Complex (MHC) class I molecule HLA-A02:01, a common human leukocyte antigen (HLA) allele. nih.govnih.gov The formation of the peptide-MHC (pMHC) complex is a prerequisite for T-cell recognition. While a high-resolution crystal structure specifically for the MAGE-1 (278-286)/HLA-A02:01 complex is not publicly available, extensive structural data from homologous MAGE peptides, such as MAGE-A4 and MAGE-A10, presented by the same HLA-A*02:01 molecule provide significant insights into its likely conformation. nih.govresearchgate.net

The HLA-A02:01 molecule features a peptide-binding groove composed of two alpha-helices atop a beta-sheet floor. nih.govnih.gov The MAGE-1 (278-286) nonapeptide (9-mer) is anchored into this groove at key positions. Based on the established binding motif for HLA-A02:01, the peptide's second position (Valine, V) and its C-terminal ninth position (Valine, V) are the primary anchor residues. These residues fit into specific pockets within the binding groove, securing the peptide for presentation on the cell surface.

Structural studies on the related MAGE-A4/HLA-A02:01 complex reveal that the peptide is held in an extended conformation, with its central residues arching away from the groove, making them available for T-Cell Receptor (TCR) interaction. researchgate.net It is highly probable that the MAGE-1 (278-286) peptide adopts a similar conformation, with its central residues—particularly Leucine (L) at P4, Tyrosine (Y) at P5, and Valine (V) at P6—forming the primary surface for TCR recognition. The structure of the MAGE-A10/HLA-A02:01 complex further highlights unique features, such as potential non-covalent interactions within the peptide itself that can stabilize its conformation, a characteristic that could also be present in the MAGE-1 (278-286) presentation. nih.gov

T-Cell Receptor (TCR) Recognition of MAGE-1 (278-286)/HLA-A*02:01

The specific recognition of the MAGE-1 (278-286)/HLA-A*02:01 complex by a T-cell receptor is the critical event that initiates an adaptive immune response against tumor cells expressing MAGE-1.

TCR Repertoire Specificity for MAGE-1 (278-286)

The human T-cell repertoire contains TCRs capable of recognizing the MAGE-1 (278-286) epitope. Specific human CTL clones have been successfully isolated from blood cells using fluorescently labeled HLA-A2/MAGE-1 multimers. researchgate.net However, because MAGE-A1 is a self-antigen, the naturally occurring TCRs that recognize it are typically of low affinity due to the process of central tolerance, which eliminates high-affinity self-reactive T-cells in the thymus. nih.govnih.gov

To overcome this limitation, high-affinity TCRs have been generated through alternative methods. One successful approach involves immunizing transgenic mice that express human HLA-A*02:01. google.comgoogle.com Since the human MAGE-A1 peptide is foreign to the mouse immune system, it can elicit high-affinity TCRs that are not subject to human tolerance mechanisms. google.comgoogle.com This has led to the identification of potent MAGE-A1-specific TCRs. researchgate.net

| Known TCRs Specific for MAGE-1 (278-286)/HLA-A*02:01 | | :--- | :--- | :--- | | TCR Designation | Origin | Relative Affinity | | hT27 | Human CTL clone | Low | | T1367 | HLA-A2/TCRαβ transgenic mouse | High | | IMA202 TCR | Human donor | High (selected from >130 candidates) |

This table summarizes examples of T-cell receptors identified and characterized for their specificity to the MAGE-1 (278-286) peptide presented by HLA-A02:01.* nih.govresearchgate.netresearchgate.net

Molecular Interactions at the TCR-pMHC Interface

The interaction between a TCR and the pMHC complex is a structurally defined process governed by the complementarity-determining regions (CDRs) of the TCR's alpha and beta chains. nih.gov While a crystal structure of a TCR bound to MAGE-1 (278-286)/HLA-A02:01 is not available, analyses of related structures, such as a TCR recognizing a MAGE-A4 peptide on HLA-A02:01, provide a clear model for this interaction. researchgate.netnih.gov

Typically, the TCR docks diagonally across the pMHC, with the hypervariable CDR3 loops of both the alpha and beta chains positioned over the central, solvent-exposed portion of the peptide. nih.govnih.gov The germline-encoded CDR1 and CDR2 loops primarily contact the alpha-helices of the MHC molecule, providing stability to the complex. nih.gov

For the MAGE-1 (278-286) peptide (KVLEYVIKV), the interaction would likely involve:

CDR3α and CDR3β: Making specific contacts with the peptide's central residues (e.g., L, E, Y, V, I). These interactions are the primary determinants of peptide specificity.

CDR1 and CDR2: Forming hydrogen bonds and van der Waals interactions with the HLA-A*02:01 helices.

Indirect Readout: In some cases, the TCR does not directly contact all peptide residues but instead recognizes the specific conformation that the peptide imparts upon the MHC surface. nih.gov For instance, the TCR can sense the identity of a peptide residue through its influence on an adjacent HLA residue, a mechanism of indirect selectivity. nih.gov

TCR Affinity and Avidity Considerations for Self-Antigens

TCR affinity describes the binding strength of a single TCR to a single pMHC complex, while avidity refers to the accumulated strength of multiple interactions at the cell-cell interface. nih.gov For self-antigens like MAGE-A1, natural TCRs exhibit low affinity to prevent autoimmunity. nih.govnih.gov While this is protective in healthy individuals, it limits the effectiveness of anti-tumor responses.

Research has focused on enhancing the avidity of low-affinity human TCRs, such as the hT27 TCR. nih.govnih.gov Using methods like directed evolution via somatic hypermutation, researchers have introduced point mutations into the TCR sequence to increase its binding strength. nih.gov These studies demonstrate that enhancing TCR avidity can lead to improved T-cell functions, including increased cytokine production (IFN-γ and IL-2) and enhanced cytotoxicity against tumor cells. nih.govnih.gov However, there is a narrow window of optimal avidity; excessively high affinity can sometimes lead to reduced specificity and potential cross-reactivity with other self-peptides, a significant safety concern. nih.gov

| Effect of Mutations on an Anti-MAGE-A1 TCR (hT27) | | :--- | :--- | :--- | | Mutation | Effect on Tetramer Binding (Avidity) | Effect on IFN-γ Production (Function) | | Wild-Type hT27 | Low | Baseline | | Mutant 1 | Increased | Enhanced | | Mutant 2 | Moderately Increased | Moderately Enhanced | | High-Avidity Mutant | Very High | Significantly Enhanced (with some loss of specificity) |

This table provides a conceptual summary based on findings from avidity optimization studies, showing that mutations can enhance TCR binding and function. nih.gov

Signal Transduction Pathways Initiated by TCR Engagement

The binding of the TCR to the MAGE-1 (278-286)/HLA-A*02:01 complex initiates a cascade of intracellular signaling events that lead to T-cell activation. frontiersin.org This process is not triggered by the TCR alone but requires the entire TCR-CD3 complex. elifesciences.org

The key steps in the signaling pathway are:

Initial Phosphorylation: TCR engagement brings the associated CD3 subunits, which contain immunoreceptor tyrosine-based activation motifs (ITAMs), into proximity with Src family kinases like Lck. cd-genomics.comthermofisher.com Lck phosphorylates the tyrosine residues within the ITAMs.

Recruitment and Activation of ZAP70: The newly phosphorylated ITAMs serve as docking sites for the kinase ZAP70 (Zeta-chain-associated protein kinase 70). frontiersin.org Once recruited, ZAP70 is also phosphorylated and activated by Lck.

Assembly of the LAT Signalosome: Activated ZAP70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T-cells (LAT). frontiersin.org Phosphorylated LAT acts as a scaffold, recruiting numerous other signaling molecules to form a large complex known as the LAT signalosome.

Activation of Downstream Pathways: The signalosome activates several critical downstream pathways:

PLCγ1 Pathway: Phospholipase C gamma 1 (PLCγ1) is recruited and activated, leading to the hydrolysis of PIP2 into IP3 and DAG. cd-genomics.commdpi.com IP3 triggers a flux of intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and drive the expression of genes for cytokines like IL-2. mdpi.com

MAPK Pathway: The signalosome also activates the Ras-MAPK cascade (including ERK), which leads to the activation of the transcription factor AP-1.

NF-κB Pathway: Protein kinase C (PKC), activated by DAG, initiates a pathway leading to the activation of the transcription factor NF-κB.

Together, the activation of transcription factors like NFAT, AP-1, and NF-κB orchestrates the cellular response, including proliferation, differentiation into effector CTLs, and the production of anti-tumor cytokines such as IFN-γ and TNF-α. frontiersin.orgbpsbioscience.com

Cellular and Molecular Immunological Responses Mediated by Mage 1 278 286

Cytotoxic T Lymphocyte (CTL) Activation and Function

The activation and function of CTLs specific for MAGE-1 (278-286) are critical for mediating an anti-tumor immune response. This process involves the initial priming and subsequent expansion of these specialized T cells, their ability to recognize and kill target tumor cells, and the distinct characteristics of the T-cell clones that are generated.

Priming and Expansion of MAGE-1 (278-286)-Specific CTLs

The priming of a T-cell response against the MAGE-1 (278-286) epitope requires the presentation of this peptide by antigen-presenting cells (APCs), such as dendritic cells (DCs), to naive CD8+ T cells. google.com For a robust activation and subsequent expansion of these T cells, a primary stimulation signal through the T-cell receptor (TCR) engaging with the peptide-MHC complex is necessary, along with one or more costimulatory signals. google.com

Several strategies have been employed to stimulate and expand MAGE-1 (278-286)-specific CTLs in vitro and for therapeutic purposes. The MAGE-A1 peptide (278-286) is widely used to stimulate human MAGE-A1-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs). sb-peptide.combpsbioscience.com Studies have shown that co-culturing naive CD8+ T cells with DCs pulsed with the MAGE-A1 (278-286) peptide can lead to the expansion of specific CTLs. google.com Furthermore, the use of HLA-A2/MAGE-1 fluorescent multimers has enabled the isolation and expansion of CTL clones from the blood of individuals, even those without cancer, indicating the presence of precursor T cells capable of recognizing this antigen. nih.gov

The process of T-cell expansion can be influenced by various factors. For instance, the presence of certain cytokines during the priming phase can shape the resulting T-cell population. While not specific to MAGE-1, general principles of T-cell activation suggest that a combination of signals is required for full activation and proliferation. google.com The ultimate goal of this priming and expansion is to generate a sufficient number of effector CTLs that can migrate to the tumor site and execute their cytotoxic functions. nih.gov

Mechanisms of Target Cell Recognition and Lysis by Specific CTLs

Once primed and expanded, MAGE-1 (278-286)-specific CTLs recognize and kill tumor cells that present the MAGE-1 (278-286) peptide on their surface in the context of the HLA-A2 molecule. nih.govnih.gov The T-cell receptor (TCR) on the surface of the CTL specifically binds to the peptide-MHC complex on the cancer cell. bpsbioscience.comgoogle.com This recognition is a highly specific interaction, crucial for distinguishing cancer cells from healthy cells. nih.gov

Upon recognition, the CTL is activated to lyse the target cell. This is a primary function of cytotoxic T cells and is a key mechanism of anti-tumor immunity. google.com Studies have demonstrated that human CTL clones specific for the MAGE-1 (278-286) peptide can efficiently kill HLA-A2 positive tumor cells that express the MAGE-1 gene. nih.govresearchgate.net This cytotoxic activity has been confirmed in various experimental settings, including the use of murine CTLs generated in HLA-A*0201 transgenic mice, which were capable of lysing peptide-pulsed target cells. nih.govcapes.gov.br

The efficiency of this process can be influenced by the density of the MAGE-1 (278-286) epitope on the tumor cell surface. Research has estimated the number of these peptide molecules on a human breast carcinoma cell line to be approximately 18 molecules per cell. nih.govcapes.gov.brresearchgate.net Furthermore, the processing of the MAGE-A1 protein into the specific peptide epitope by the proteasome within the tumor cell is a critical step. Evidence suggests that the MAGE-1 antigen can be processed by both the standard proteasome and the immunoproteasome, which can be induced by interferon-gamma (IFN-γ), ensuring a continuous presentation of the epitope for CTL recognition. nih.govresearchgate.net

Phenotypic and Functional Characterization of MAGE-1 (278-286)-Specific T-Cell Clones

The isolation and characterization of T-cell clones specific for MAGE-1 (278-286) have provided valuable insights into their properties. These clones are typically CD8+, which is the characteristic phenotype of cytotoxic T lymphocytes. nih.gov The specificity of these clones is confirmed by their ability to bind to HLA-A2/MAGE-1 multimers, which are laboratory reagents designed to identify T cells with a specific TCR. nih.govcapes.gov.br

Functionally, these clones exhibit potent cytotoxic activity against tumor cells presenting the MAGE-1 (278-286) epitope. nih.gov For example, three human CTL clones isolated from blood cells demonstrated a high degree of lysis on HLA-A2 tumor cells that express MAGE-1. nih.gov In addition to their killing capacity, these clones are also characterized by their ability to produce cytokines upon antigen recognition.

The table below summarizes key characteristics of MAGE-1 (278-286)-specific T-cell clones based on available research findings.

CharacteristicDescriptionReferences
Phenotype Predominantly CD8+ T cells. nih.gov
Specificity Recognition of the MAGE-1 (278-286) peptide presented by HLA-A2. Confirmed by staining with HLA-A2/MAGE-1 multimers. nih.govcapes.gov.br
Cytotoxicity Capable of efficiently lysing HLA-A2+, MAGE-1+ tumor cells. nih.govnih.govresearchgate.net
Cytokine Production Secrete effector cytokines such as IFN-γ upon stimulation with the specific peptide or target cells. nih.govnih.govcapes.gov.br

Cytokine Production Profiles by Activated T Cells

Upon activation, MAGE-1 (278-286)-specific T cells release a variety of cytokines that play crucial roles in orchestrating the anti-tumor immune response. These signaling molecules can directly affect tumor cells and also modulate the activity of other immune cells.

Interferon-gamma (IFN-γ) Secretion as a Key Effector Function

Interferon-gamma (IFN-γ) is a hallmark cytokine produced by activated MAGE-1 (278-286)-specific CTLs and is considered a key indicator of their effector function. sb-peptide.commiltenyibiotec.com The secretion of IFN-γ is a direct consequence of the TCR engagement with the MAGE-1 (278-286)-HLA-A2 complex on target cells. nih.govbpsbioscience.com

The production of IFN-γ by these CTLs has been consistently demonstrated in numerous studies. For instance, murine CTL lines generated against the MAGE-1 peptide produced IFN-γ when they encountered cells transfected with the MAGE-1 gene. nih.gov Similarly, human CTL clones specific for this epitope are stimulated to produce IFN-γ when co-cultured with target cells expressing MAGE-1. nih.govnih.gov The ELISPOT assay is a common method used to quantify the frequency of IFN-γ-secreting T cells in response to the MAGE-A1 (278-286) peptide. sb-peptide.com

IFN-γ has several anti-tumor effects. It can directly inhibit tumor cell proliferation and can also upregulate the expression of MHC class I molecules on tumor cells, making them more visible to CTLs. researchgate.net Furthermore, IFN-γ can induce the expression of the immunoproteasome in tumor cells, which can enhance the processing and presentation of tumor antigens, including the MAGE-1 epitope. nih.gov

Other Immunoregulatory Cytokines (e.g., IL-2)

Besides IFN-γ, activated MAGE-1 (278-286)-specific T cells can produce other important immunoregulatory cytokines, such as Interleukin-2 (IL-2). nih.gov IL-2 is a critical cytokine for the proliferation and survival of T cells, acting in an autocrine and paracrine manner to promote the expansion of the antigen-specific T-cell population. google.com

Studies have shown that human T cells transduced with TCRs specific for HLA-A2-MAGE-A1(278-286) demonstrate enhanced IL-2 production upon stimulation. nih.govnih.gov This cytokine is essential for sustaining the T-cell response and generating a robust pool of memory T cells. The Jurkat T-cell line, often used in immunological research, is known to produce IL-2 and has been utilized in studies involving MAGE-A1 specific TCRs. creative-biolabs.comcreative-biolabs.com The production of a spectrum of cytokines, including both effector cytokines like IFN-γ and proliferative cytokines like IL-2, highlights the multifaceted role of MAGE-1 (278-286)-specific T cells in mounting an effective anti-tumor immune response.

The table below provides a summary of the key cytokines produced by MAGE-1 (278-286)-activated T cells.

CytokineFunction in Anti-Tumor ImmunityReferences
Interferon-gamma (IFN-γ) Key effector cytokine. Directly inhibits tumor growth, enhances MHC class I expression on tumor cells, and promotes antigen processing. sb-peptide.comnih.govgoogle.combpsbioscience.comresearchgate.net
Interleukin-2 (IL-2) Promotes the proliferation and survival of T cells, leading to the expansion of antigen-specific CTLs. google.comnih.gov

Methodologies for Studying Mage 1 278 286 Epitope Presentation and T Cell Recognition

Peptide Synthesis and Handling for Immunological Applications

The foundation of immunological research involving the MAGE-1 (278-286) epitope, with the amino acid sequence KVLEYVIKV, lies in the precise synthesis and careful handling of the peptide. nih.govjpt.combpsbioscience.com

Synthesis and Purity: The MAGE-1 (278-286) peptide is typically produced through solid-phase peptide synthesis. vulcanchem.com This method allows for the accurate construction of the desired amino acid sequence. Following synthesis, the peptide's purity is a critical factor for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods used to assess the purity and confirm the correct sequence of the synthetic peptide. jpt.comvulcanchem.com For immunological assays, a purity of greater than 90% or 95% is often required. jpt.comresearchgate.net

Handling and Storage: Proper handling and storage are essential to maintain the peptide's integrity and stability. Lyophilized (freeze-dried) peptides are generally stable for at least a year when stored at -80°C. bpsbioscience.combpsbioscience.com To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide upon first thaw and store the individual aliquots at -80°C. bpsbioscience.combpsbioscience.com When preparing to use the peptide, the vial should be allowed to equilibrate to room temperature before opening to minimize moisture uptake. For creating stock solutions, the lyophilized peptide is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted in an appropriate assay buffer. bpsbioscience.comresearchgate.net Peptide solutions are generally stable for a limited time, and for longer-term storage, they should be frozen.

MHC Binding Assays and Stabilization Assays

The interaction between the MAGE-1 (278-286) peptide and MHC class I molecules, particularly HLA-A*02:01, is a prerequisite for its recognition by cytotoxic T lymphocytes (CTLs). sb-peptide.com Various assays are employed to quantify this binding affinity and the stability of the resulting peptide-MHC complex.

MHC Binding Assays: These assays directly measure the ability of the MAGE-1 (278-286) peptide to bind to specific MHC molecules. In some studies, the binding affinity of peptides to purified HLA-A*02:01 molecules is determined in vitro. aai.orgnih.gov

MHC Stabilization Assays: A common method to assess MHC binding is the T2 cell stabilization assay. aai.org T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in a low level of surface expression of MHC class I molecules. When these cells are incubated with a peptide that can bind to their MHC molecules, the peptide-MHC complex is stabilized and transported to the cell surface, leading to an increased level of MHC expression that can be quantified by flow cytometry. aai.org Studies have shown that the MAGE-1 (278-286) peptide can effectively stabilize HLA-A*02:01 molecules on the surface of T2 cells. aai.org

T-Cell Activation and Functionality Assays

Once it is established that the MAGE-1 (278-286) peptide binds to MHC molecules, the next step is to determine if this complex can be recognized by and activate T-cells. A variety of assays are used to measure different aspects of T-cell function.

ELISPOT (Enzyme-Linked Immunosorbent Spot) for Cytokine Detection

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells upon stimulation with the MAGE-1 (278-286) peptide. jpt.comnih.gov This assay is frequently used to detect the production of interferon-gamma (IFN-γ), a key cytokine released by activated CTLs. nih.govnih.gov In this assay, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in wells pre-coated with an anti-cytokine antibody. nih.gov When the T-cells are stimulated with the MAGE-1 (278-286) peptide, they release cytokines, which are captured by the antibodies on the plate. The resulting spots, each representing a single cytokine-producing cell, are then visualized and counted. nih.gov This method has been used to demonstrate T-cell responses to MAGE-A4 long peptides in healthy donors. nih.gov

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining (ICS) is a flow cytometry-based technique that allows for the simultaneous identification of the phenotype of responding T-cells and the measurement of cytokine production at a single-cell level. researchgate.netnih.gov T-cells are stimulated with the MAGE-1 (278-286) peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. researchgate.net The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ and IL-2). nih.gov This allows researchers to determine the percentage of, for example, CD8+ T-cells that are producing specific cytokines in response to the MAGE-1 peptide. researchgate.netresearchgate.net

Cytotoxicity Assays (e.g., Chromium Release, Flow Cytometry-based)

Cytotoxicity assays directly measure the ability of MAGE-1 (278-286)-specific CTLs to kill target cells presenting the epitope.

Chromium-51 (B80572) Release Assay: This classic assay has been a standard method for measuring cell-mediated cytotoxicity. nih.govresearchgate.net Target cells, such as tumor cells or peptide-pulsed cells, are labeled with radioactive chromium-51 (⁵¹Cr). nih.gov When these labeled target cells are killed by CTLs, the ⁵¹Cr is released into the cell culture supernatant, and the amount of radioactivity released is proportional to the level of cell lysis. nih.gov This assay has been used to demonstrate that CTLs specific for MAGE-1 (278-286) can lyse peptide-loaded target cells. nih.gov

Flow Cytometry-based Cytotoxicity Assays: More modern, non-radioactive methods utilize flow cytometry to assess cytotoxicity. springernature.com In these assays, target cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), and then co-cultured with effector CTLs. nih.gov A second dye, such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, is added to identify dead cells. nih.gov By analyzing the cells with a flow cytometer, the percentage of dead target cells can be determined at different effector-to-target cell ratios. nih.gov This method offers a more detailed analysis at the single-cell level compared to the chromium release assay. springernature.com

Proliferation Assays

Proliferation assays measure the expansion of T-cells in response to stimulation with the MAGE-1 (278-286) epitope. jpt.comgoogle.com A common method involves labeling T-cells with a fluorescent dye like CFSE. When the cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This dilution of fluorescence can be measured by flow cytometry to quantify the extent of cell proliferation. Another method involves measuring the incorporation of tritiated thymidine (B127349) into the DNA of dividing cells. google.com

MHC Tetramer and Dextramer Technology for T-Cell Detection and Sorting

Major Histocompatibility Complex (MHC) tetramer and dextramer technologies are indispensable tools for the direct visualization, quantification, and isolation of T-cells specific for the MAGE-1 (278-286) epitope. mblbio.comimmudex.com These reagents are engineered complexes that mimic the natural presentation of the peptide epitope by an MHC molecule on the surface of an antigen-presenting cell. mblbio.com

MHC tetramers consist of four biotinylated MHC-peptide monomers bound to a fluorescently labeled streptavidin molecule. mblbio.com This multimeric structure provides increased avidity, allowing for stable binding to T-cell receptors (TCRs) that recognize the specific MAGE-1 (278-286)/HLA-A02:01 complex. researchgate.netmblbio.com Researchers can use these tetramers in flow cytometry to identify and enumerate the frequency of MAGE-1-specific T-cells within a mixed population of lymphocytes, such as those from peripheral blood or tumor infiltrates. mblbio.comnih.govtetramerstore.com For instance, studies have successfully used HLA-A02:01 tetramers folded around the KVLEYVIKV peptide to stain and identify cytotoxic T-lymphocyte (CTL) lines generated in response to this epitope. researchgate.netcapes.gov.br

MHC dextramers are a more recent advancement, featuring a dextran (B179266) polymer backbone to which multiple MHC-peptide complexes and fluorochromes are attached. immudex.comtscan.com This configuration offers even higher avidity and more fluorescent labels per complex, leading to enhanced sensitivity and brighter staining, which is particularly useful for detecting rare T-cell populations. immudex.com Dextramer technology has been employed to identify and sort MAGE-A1 (278-286)-specific T-cells for further analysis and for the quality control of T-cell therapy products. tscan.comgoogle.com For example, MAGE-A1-specific CD8+ T-cells have been identified using APC-conjugated HLA-A*02:01 dextramers containing the KVLEYVIKV peptide. nih.gov

Table 1: Application of Tetramer and Dextramer Technologies in MAGE-1 (278-286) Research
TechnologyKey FeatureApplication in MAGE-1 (278-286) ResearchExample Finding
MHC TetramerFour MHC-peptide complexes stabilized by streptavidin. mblbio.comDetection and enumeration of MAGE-1 (278-286)-specific T-cells. mblbio.comtetramerstore.comSuccessfully stained CTL lines generated in HLA-A*02:01 transgenic mice. researchgate.netcapes.gov.br
MHC DextramerMultiple MHC-peptide complexes on a dextran backbone. immudex.comHigh-sensitivity detection and sorting of rare MAGE-1 (278-286)-specific T-cells. tscan.comgoogle.comUsed to quantify MAGE-A1-specific T-cells for dose determination in clinical trials. immudex.com

In Vitro Antigen Presenting Cell (APC) Systems (e.g., Peptide-Pulsed Dendritic Cells)

In vitro antigen-presenting cell (APC) systems are fundamental for stimulating and expanding T-cells specific for the MAGE-1 (278-286) epitope. Dendritic cells (DCs) are the most potent APCs and are frequently used for this purpose. nih.govrockefeller.edu

The process typically involves isolating monocytes from the peripheral blood of a healthy donor or a patient and differentiating them into immature DCs in vitro. google.com These DCs are then matured and "pulsed" with the synthetic MAGE-1 (278-286) peptide. nih.govrockefeller.edu During this pulsing step, the DCs take up the peptide and present it on their surface via HLA-A*02:01 molecules. These peptide-pulsed DCs can then be co-cultured with T-cells. google.com T-cells whose TCRs recognize the MAGE-1 (278-286) peptide presented by the DCs will become activated, proliferate, and differentiate into effector cytotoxic T-lymphocytes. nih.govvulcanchem.com

This methodology is crucial for several research applications:

Expansion of specific T-cells: It allows for the generation of a large number of MAGE-1 (278-286)-specific T-cells for subsequent functional assays or for adoptive T-cell therapy. nih.govuth.gr

Priming naive T-cells: Peptide-pulsed DCs can be used to prime naive T-cells and initiate a primary immune response in vitro. google.com

Functional characterization: The cytotoxic activity and cytokine production of the expanded T-cells can be tested against tumor cells that endogenously express MAGE-1. researchgate.netresearchgate.net

For example, researchers have used peptide-pulsed autologous mature dendritic cells to stimulate T-cells from peripheral blood, which were then screened for specific labeling with MAGE-1 multimers. nih.gov

Mechanistic Insights into Mage 1 278 286 in Anti Tumor Immunity

Role in Tumor Immunosurveillance

The MAGE-1 (278-286) peptide, with the amino acid sequence KVLEYVIKV, plays a crucial role in the immune system's ability to recognize and eliminate cancerous cells. sb-peptide.com This peptide is classified as a cancer-testis antigen (CTA), meaning its expression is typically restricted to male germline cells in the testes and is aberrantly re-expressed in various types of tumors. nih.govresearchgate.net This restricted expression pattern makes it an attractive target for immunotherapy, as it allows the immune system to specifically target cancer cells while sparing most normal tissues. nih.gov

The process of tumor immunosurveillance involving MAGE-1 (278-286) begins with the degradation of the MAGE-A1 protein within cancer cells by the proteasome. nih.govvulcanchem.com This process generates smaller peptide fragments, including MAGE-1 (278-286). vulcanchem.com These peptides are then transported and presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*02:01. sb-peptide.comnih.gov This presentation acts as a signal to the immune system, making the cancer cells visible to cytotoxic T lymphocytes (CTLs). vulcanchem.com

CTLs bearing T-cell receptors (TCRs) that can specifically recognize the MAGE-1 (278-286) peptide bound to HLA-A*02:01 can then mount a targeted attack, leading to the destruction of the tumor cells. nih.govnih.gov The identification of MAGE-1 (278-286) as a naturally processed and presented epitope on tumor cells has been a significant step in understanding how the immune system can be harnessed to fight cancer. nih.govresearchgate.net Studies have shown that CTLs specific for this peptide can be isolated from the blood of cancer patients and are capable of killing tumor cells that express MAGE-A1 in an HLA-A2-restricted manner. nih.govresearchgate.net

Implications of MAGE-A1 Expression in Various Malignancies (non-clinical aspects)

The expression of MAGE-A1, the protein from which the MAGE-1 (278-286) epitope is derived, has been documented in a wide array of cancers. This broad expression profile underscores its potential as a target for cancer therapies.

MAGE-A1 expression has been identified in malignancies including:

Melanoma nih.govnih.gov

Lung cancer nih.govnih.gov

Breast cancer nih.govnih.gov

Colon cancer nih.govnih.gov

Ovarian cancer nih.gov

Multiple myeloma nih.govnih.gov

Myxoid and round cell liposarcoma nih.gov

Oral squamous cell carcinoma spandidos-publications.com

Hepatocellular carcinoma (HCC) cancerindex.orgtmrjournals.com

Bladder cancer nih.gov

The following table summarizes the expression of MAGE-A1 in different malignancies based on several studies:

MalignancyExpression StatusAssociated Clinical Features
Melanoma Expressed, with higher rates in metastatic tumors. tmrjournals.comAssociated with advanced clinical stage. cancerindex.org
Lung Cancer Expressed in peripheral lung tumors. nih.govwaocp.orgAssociated with poor prognosis. cancerindex.org
Breast Cancer Expressed. nih.govInverse correlation with let-7a expression. cancerindex.org
Multiple Myeloma Expressed. nih.govnih.govA target for immunotherapy. nih.gov
Myxoid and Round Cell Liposarcoma Focal expression observed in a subset of tumors. nih.gov---
Oral Squamous Cell Carcinoma Highly expressed. spandidos-publications.comAssociated with clinically advanced stages. spandidos-publications.com
Hepatocellular Carcinoma (HCC) Detected in a significant percentage of cases. cancerindex.orgtmrjournals.comAssociated with advanced tumor stage, size, and number of nodules. cancerindex.orgtmrjournals.com

This table is for informational purposes and is based on the provided search results. The frequency and implications of MAGE-A1 expression can vary between studies and patient populations.

Strategies for Enhancing MAGE-1 (278-286)-Specific Immune Responses (conceptual)

Given the immunogenic potential of MAGE-1 (278-286), researchers are exploring various conceptual strategies to amplify the immune response against tumors expressing this antigen. These strategies aim to overcome the natural limitations of the immune system and create a more robust and targeted anti-tumor effect.

TCR Engineering for Improved Avidity and Specificity

A key strategy involves the genetic engineering of T-cell receptors (TCRs) to enhance their ability to recognize and bind to the MAGE-1 (278-286) epitope. nih.gov Natural TCRs that recognize self-antigens like MAGE-A1 often have low affinity and avidity due to central tolerance mechanisms that eliminate highly self-reactive T cells. nih.govnih.gov

To address this, scientists are using techniques like somatic hypermutation to create mutant TCRs with improved avidity for the HLA-A2-MAGE-A1(278-286) complex. nih.govnih.gov Studies have successfully identified point mutations in TCRs that lead to enhanced tetramer binding, increased production of key cytokines like IFN-γ and IL-2, and improved cytotoxic activity against tumor cells. nih.govnih.gov The goal is to develop TCRs with optimal avidity—strong enough to effectively kill tumor cells but not so high as to cause off-target toxicities. nih.gov These engineered TCRs can then be introduced into a patient's own T cells, creating a potent and specific army of tumor-fighting cells in a process known as adoptive cell transfer. nih.gov

Antigen Processing Modulation for Enhanced Epitope Presentation

Another approach focuses on increasing the presentation of the MAGE-1 (278-286) epitope on the surface of cancer cells. If more of this specific peptide is displayed, it increases the chances of it being recognized by CTLs.

Several strategies can be employed to modulate antigen processing:

Epigenetic Modulators: Drugs like HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors have been shown to upregulate the machinery responsible for antigen processing and presentation, including HLA class I molecules. nih.gov This can lead to increased presentation of tumor-associated antigens like MAGE-A1. nih.gov

Cytokine Treatment: Treatment with cytokines such as IFN-γ can also enhance the expression of MHC class I molecules on tumor cells, thereby increasing the presentation of epitopes like MAGE-1 (278-286). nih.govnih.gov

Chemotherapeutic Agents: Certain chemotherapy drugs, such as gemcitabine, can upregulate the expression of HLA molecules and alter the repertoire of peptides presented on the tumor cell surface. nih.gov

By enhancing the visibility of the MAGE-1 (278-286) epitope, these strategies can make tumor cells more susceptible to immune attack.

Rational Design of Immunogenic Compositions (conceptual)

The rational design of vaccines and other immunogenic compositions is a promising avenue for stimulating a potent and specific immune response against MAGE-1 (278-286). This approach involves carefully selecting and combining components to maximize the desired immune outcome.

Key elements of rationally designed immunogenic compositions include:

Epitope Selection: The MAGE-1 (278-286) peptide itself is a critical component. bmj.com Combining it with other immunogenic epitopes from different tumor antigens could broaden the anti-tumor response and prevent tumor escape due to the loss of a single antigen. bmj.com

Adjuvants: Incorporating adjuvants is crucial for stimulating a strong innate immune response, which is necessary to drive a powerful adaptive immune response. peerj.com Toll-like receptor (TLR) ligands are a class of adjuvants that have shown promise in enhancing the immunogenicity of peptide-based vaccines. peerj.com

Delivery Systems: The method of delivery can significantly impact the effectiveness of a vaccine. Nanoparticles, for example, can protect the peptide from degradation, control its release, and target it to antigen-presenting cells (APCs) like dendritic cells. nih.gov Modifying nanoparticles with molecules like mannose can further enhance their uptake by APCs. bmj.com

Multi-epitope Constructs: Designing a single molecule that incorporates multiple T-cell epitopes (both cytotoxic and helper) along with an adjuvant can create a highly potent and broadly effective vaccine. plos.orgnih.gov

These rationally designed compositions aim to effectively educate the immune system to recognize and eliminate tumors expressing MAGE-A1.

Overcoming Immune Tolerance to MAGE-1 (278-286) as a Self-Antigen

A significant hurdle in targeting MAGE-1 (278-286) is that it is a self-antigen. The immune system has mechanisms of central and peripheral tolerance to prevent attacks on the body's own tissues. genscript.comrupress.org Central tolerance eliminates or inactivates T cells that strongly recognize self-antigens during their development in the thymus. acir.org This results in a T-cell repertoire that is generally less responsive to self-antigens like MAGE-A1. nih.govnih.gov

Strategies to overcome this tolerance include:

Checkpoint Blockade: Immune checkpoint inhibitors, such as anti-CTLA-4 antibodies, can help to overcome peripheral tolerance and reinvigorate T-cell responses against tumor antigens. acir.org Combining checkpoint blockade with strategies that disrupt central tolerance may have an additive effect. acir.org

Modulating Central Tolerance: The autoimmune regulator (Aire) protein plays a key role in central tolerance by promoting the expression of self-antigens in the thymus. acir.org Studies in mice have shown that partial loss of Aire function can lead to increased anti-melanoma immunity. acir.org In humans, a specific genetic variation in the AIRE gene has been associated with protection against melanoma and an increased frequency of T cells recognizing MAGE-1. acir.org This suggests that transiently modulating Aire or its downstream pathways could be a therapeutic strategy.

Adoptive Cell Therapy with High-Avidity TCRs: As discussed earlier, transferring T cells engineered to express high-avidity TCRs that can effectively recognize MAGE-1 (278-286) can bypass the limitations of the natural T-cell repertoire, which has been depleted of highly reactive cells through tolerance mechanisms. nih.govnih.gov

Vaccination with Altered Peptide Ligands: Using slightly modified versions of the MAGE-1 (278-286) peptide (altered peptide ligands) for vaccination could potentially activate T cells that were not eliminated by central tolerance but can still recognize the original self-peptide on tumor cells. rupress.org

By developing strategies to safely and effectively break immune tolerance to MAGE-1 (278-286), it may be possible to unleash a powerful and durable anti-tumor immune response.

Strategies for Breaking Tolerance (conceptual)

Overcoming the immune tolerance established against self-antigens like MAGE-A1 is a central goal of cancer immunotherapy. Several conceptual strategies are being explored to break this tolerance and unleash a potent anti-tumor response against the MAGE-1 (278-286) epitope.

Breaching Central Tolerance : One innovative concept involves transiently disrupting the process of central tolerance to allow more high-avidity, self-reactive T cells to escape into the periphery. This could be achieved by targeting the molecular pathways that control antigen expression in the thymus. For example, blocking the RANKL-RANK interaction, which is crucial for the development and function of AIRE-expressing mTECs, has been shown in preclinical models to deplete these cells, reduce the deletion of tumor-reactive T cells, and enhance anti-tumor immunity. nih.gov

Immune Checkpoint Blockade : This strategy aims to overcome peripheral tolerance by blocking the inhibitory signals that dampen T-cell function. Monoclonal antibodies that target checkpoint proteins like CTLA-4 and PD-1 (or its ligand, PD-L1) can "release the brakes" on the immune system. bmj.com By blocking these negative signals, checkpoint inhibitors can reinvigorate anergic or exhausted MAGE-1-specific T cells, enabling them to proliferate and attack tumor cells. acir.orgnih.gov Combining a breach of central tolerance (e.g., via AIRE deficiency) with CTLA-4 blockade has shown synergistic anti-tumor effects in preclinical models. acir.org

Therapeutic Vaccination : Cancer vaccines aim to boost the frequency and function of tumor antigen-specific T cells. nih.gov Vaccination with the MAGE-1 (278-286) peptide, or with vectors encoding the MAGE-A1 antigen, can potentially activate and expand the pool of low-avidity T cells that exist in the periphery. This strategy is often explored in combination with other approaches, such as checkpoint blockade, to ensure the newly activated T cells are not immediately suppressed within the tumor microenvironment. nih.gov

Adoptive Cell Therapy (ACT) : ACT involves isolating T cells, expanding or genetically modifying them ex vivo, and then infusing them back into the patient. mdpi.com To overcome the low avidity of natural TCRs, T cells can be engineered to express a high-avidity TCR specific for the MAGE-1 (278-286) peptide presented on HLA-A2. nih.gov These engineered T cells can recognize and kill tumor cells with high efficiency, bypassing the natural tolerance mechanisms that limit the endogenous T-cell response. nih.govmdpi.com Preclinical studies have demonstrated that T cells transduced with such optimized TCRs show enhanced anti-tumor activity. nih.govt-knife.com

Modulation of Antigen Expression : Some therapeutic agents, like DNA methyltransferase (DNMT) inhibitors, can increase the expression of cancer-testis antigens, including MAGE-A1, on the surface of cancer cells. oncotarget.com This enhanced antigen presentation can make tumors more visible to the immune system, potentially increasing the efficacy of other immunotherapies like vaccination or ACT. oncotarget.com

Table 2: Conceptual Strategies to Overcome Immune Tolerance to MAGE-1

Strategy Target Mechanism Conceptual Approach Desired Immunological Outcome
Breaching Central Tolerance Central Tolerance (Negative Selection) Transiently inhibit AIRE function or mTEC development (e.g., anti-RANKL antibody). nih.gov Increase the peripheral pool of high-avidity MAGE-1-specific T-cells.
Immune Checkpoint Blockade Peripheral Tolerance (T-cell anergy/exhaustion) Administer antibodies against inhibitory receptors like CTLA-4 or PD-1. acir.orgbmj.com Restore the function of anergic/exhausted MAGE-1-specific T-cells.
Therapeutic Vaccination T-cell Priming/Boosting Immunize with MAGE-1 (278-286) peptide or MAGE-A1 antigen to stimulate an immune response. nih.gov Expand the population of MAGE-1-specific T-cells.
Adoptive Cell Therapy (ACT) T-cell Repertoire Limitation Engineer patient T-cells to express high-avidity TCRs for MAGE-1 (278-286) and re-infuse. nih.govmdpi.com Provide a large population of highly potent, tumor-specific T-cells.

| Antigen Expression Modulation | Low Tumor Antigenicity | Treat with agents like DNMT inhibitors to upregulate MAGE-A1 expression on tumor cells. oncotarget.com | Enhance tumor cell recognition by MAGE-1-specific T-cells. |

Future Directions in Mage 1 278 286 Academic Research

Exploring Novel Antigen Processing and Presentation Pathways

The conventional pathway for antigen presentation involves the proteasomal degradation of intracellular proteins, like MAGE-A1, and subsequent loading of the resulting peptides onto MHC class I molecules. bpsbioscience.comfrontiersin.org Research has shown that the MAGE-1 (278-286) peptide is efficiently processed by both the standard proteasome and the immunoproteasome, which is often upregulated in tumor cells. nih.govnih.gov This efficient processing makes it a robust target for cytotoxic T lymphocytes (CTLs). nih.govnih.gov

However, the world of antigen processing is more complex than this classical pathway. frontiersin.org Future research should delve into alternative, TAP-independent processing pathways that may contribute to the presentation of MAGE-1 (278-286) or other MAGE-A1-derived peptides. frontiersin.org Understanding these non-canonical pathways is crucial, as they could be exploited to enhance antigen presentation on tumor cells, thereby making them more visible to the immune system. Investigating the role of enzymes like signal peptide peptidase and other proteases in generating MAGE-A1 epitopes could reveal new therapeutic targets to modulate antigen presentation. frontiersin.org Furthermore, exploring how cellular stress responses, such as the unfolded protein response and autophagy, influence the processing and routing of MAGE-A1 peptides could provide novel strategies to boost anti-tumor immunity. frontiersin.org

High-Throughput Screening for TCR-pMHC Interactions

Identifying T-cell receptors (TCRs) with optimal affinity and specificity for the MAGE-1 (278-286)-pMHC complex is paramount for developing effective adoptive T-cell therapies. nih.govgenscript.com High-throughput screening methods are instrumental in this endeavor, allowing for the rapid evaluation of large libraries of TCRs. nih.govgenscript.com

Platforms like TScan's ReceptorScan and ActivScan enable the discovery and functional characterization of thousands of TCRs specific for a particular antigen. tscan.comresearchgate.net For instance, one study identified 1181 TCRs specific for a MAGE-A1 epitope restricted by HLA-A*01:01. tscan.com Another innovative approach, TCR-Engine, combines genome editing, computational design, and deep sequencing to engineer TCRs with enhanced potency and specificity. nih.govgenscript.com These technologies can be applied to MAGE-1 (278-286) to identify naturally occurring high-avidity TCRs from healthy donors or to engineer existing TCRs for improved function. nih.govnih.gov Future research should focus on refining these screening platforms to more accurately predict in vivo efficacy and to screen for TCRs that are not only potent but also safe from off-target effects.

Structural Biology of TCR-pMHC Complexes for Rational Design

A deep understanding of the three-dimensional structure of the TCR-pMHC complex is fundamental for the rational design of more effective and safer TCR-based therapies. bmj.com X-ray crystallography and, more recently, cryo-electron microscopy (cryoEM) have provided invaluable insights into how TCRs recognize their pMHC ligands. bmj.comresearchgate.net These studies have revealed the canonical docking mode where the CDR1 and CDR2 loops of the TCR primarily interact with the MHC molecule, while the hypervariable CDR3 loops make critical contacts with the peptide.

Future structural studies should focus on solving the crystal or cryoEM structure of a high-affinity TCR in complex with the MAGE-1 (278-286) peptide presented by its restricting HLA allele. This would provide a detailed atomic blueprint of the interaction, highlighting the key residues involved in binding and specificity. Such structural information would be instrumental for structure-guided design approaches aimed at enhancing TCR affinity and specificity. nih.govaai.org For example, mutations can be rationally introduced into the TCR to improve contacts with the MAGE-1 peptide while minimizing interactions that could lead to cross-reactivity with other self-peptides. nih.gov

Development of Advanced In Vitro Models for Immunological Studies

To better predict the in vivo behavior of MAGE-1-targeted immunotherapies, there is a pressing need for more sophisticated in vitro models that can recapitulate the complex tumor microenvironment. While traditional 2D cell cultures have been useful, they often fail to capture the three-dimensional architecture and cell-cell interactions of a solid tumor. upmbiomedicals.com

Future research should focus on the development and utilization of 3D cell culture models, such as spheroids and organoids, for studying MAGE-1 (278-286)-specific immune responses. upmbiomedicals.com Spheroids, which are spherical aggregates of cancer cells, can mimic aspects of the in vivo environment more accurately than 2D cultures. upmbiomedicals.com Even more advanced are tumor organoids, which can be derived from patient tumors and can better represent the cellular heterogeneity and architecture of the original tumor. These models can be used to assess the penetration and killing efficacy of TCR-engineered T cells in a more realistic setting. Furthermore, co-culture systems incorporating various immune cells, such as dendritic cells and regulatory T cells, can be established to study the complex immunological interactions that occur within the tumor microenvironment. nih.gov

Investigating Off-Target Reactivity and Cross-Reactivity Mechanisms

A major safety concern in TCR-based immunotherapy is the potential for off-target toxicity, where the engineered TCR recognizes and attacks healthy tissues expressing either the target antigen at low levels or an unrelated peptide that mimics the intended target. frontiersin.orgfrontiersin.org This was tragically highlighted in a clinical trial targeting the MAGE-A3 antigen, where cross-reactivity with a similar peptide from the Titin protein led to fatal cardiac toxicity. frontiersin.orgmdpi.com

Therefore, a critical area of future research is the thorough investigation of the potential off-target reactivity and cross-reactivity of TCRs specific for MAGE-1 (278-286). This involves comprehensive screening of candidate TCRs against a wide range of human primary cells and cell lines to identify any unwanted reactivity. tandfonline.com Advanced platforms like TScan's SafetyScan can be employed to screen TCRs against the entire human proteome to identify potential off-target peptides. tscan.com Furthermore, understanding the molecular basis of cross-reactivity is crucial. Structural and computational studies can help to elucidate how a single TCR can recognize multiple different peptides and can guide the engineering of TCRs with a reduced likelihood of cross-reactivity. bmj.commerkelcell.org By prospectively identifying and mitigating these risks, the safety profile of MAGE-1 (278-286)-targeted therapies can be significantly improved.

Q & A

Q. What guidelines ensure ethical reporting of MAGE-1 (278-286) research involving patient-derived samples?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite primary sources for patient demographics and clinical metadata .

Emerging Methodologies

Q. How can machine learning improve epitope prediction for MAGE-1 (278-286) variants?

  • Methodological Answer : Train neural networks on databases of MHC-peptide binding affinities (e.g., IEDB, NetMHCpan). Validate predictions with in vitro binding assays and prioritize alleles with high population coverage (e.g., HLA-A*02:01) .

Q. What single-cell technologies are advancing functional studies of MAGE-1 (278-286)-specific T cells?

  • Methodological Answer : Combine single-cell TCR sequencing with CITE-seq (cellular indexing of transcriptomes and epitopes) to link TCR specificity to functional states (e.g., exhaustion, cytotoxicity). Use spectral flow cytometry for high-parameter phenotyping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.